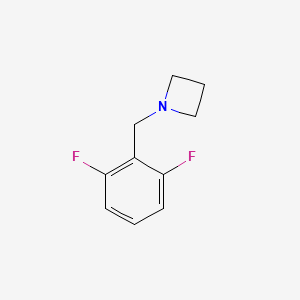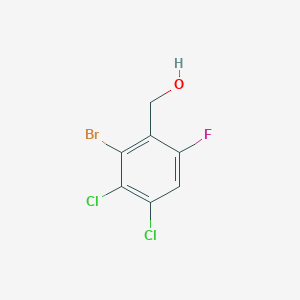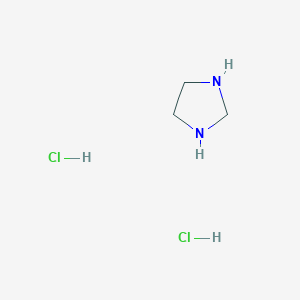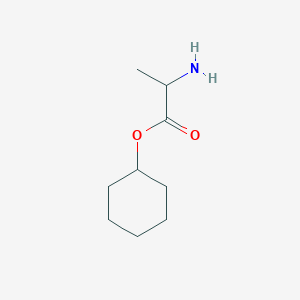
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) is a complex organometallic compound It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin typically involves the reaction of porphyrin with vanadium compounds. One common method is the metalation of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin with vanadium(IV) oxide sulfate in the presence of a suitable solvent . The reaction is usually carried out under inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the process generally involves scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions are common, where the vanadium center can exchange ligands with other donor molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often use solvents like dichloromethane and are conducted under inert atmosphere.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to vanadium(V) complexes, while reduction can yield vanadium(III) or vanadium(II) species[5][5].
Aplicaciones Científicas De Investigación
2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in mimicking biological systems, such as enzyme models.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) involves its ability to interact with various molecular targets. The vanadium center can coordinate with different ligands, facilitating electron transfer reactions. This property is crucial in its catalytic activity and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);iron(3+)
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);cobalt(2+)
- 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);palladium(2+)
Uniqueness
What sets 2,3,7,8,12,13,17,18-Octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) apart is its unique electronic configuration and the ability of vanadium to exist in multiple oxidation states. This versatility makes it particularly valuable in catalytic and electronic applications .
Propiedades
Fórmula molecular |
C36H46N4O2V |
|---|---|
Peso molecular |
617.7 g/mol |
Nombre IUPAC |
2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;oxygen(2-);vanadium(4+) |
InChI |
InChI=1S/C36H46N4.2O.V/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h17-20,37,40H,9-16H2,1-8H3;;;/q;2*-2;+4 |
Clave InChI |
MNVQEYGZMBSZQO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CC)CC)CC)CC)C(=C3CC)CC)CC.[O-2].[O-2].[V+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)



![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol](/img/structure/B13665428.png)

![Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13665435.png)
![Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate](/img/structure/B13665452.png)
![2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13665456.png)

![3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13665463.png)
![6-Bromo-8-chloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665464.png)
